C–I vs. C–Br vs. C–Cl Bond Dissociation Energy: Predictable Cross-Coupling Reactivity Hierarchy
The aliphatic C–I bond dissociation energy (BDE) is approximately 53 kcal/mol, compared with ~68 kcal/mol for C–Br and ~79 kcal/mol for C–Cl [1]. This ~15–26 kcal/mol difference translates into a reactivity hierarchy where 4-iodotetrahydrothiopyran undergoes oxidative addition to low-valent transition metals (Pd⁰, Cuᴵ) at substantially lower temperatures and with higher conversion than its bromo or chloro counterparts. In the context of the recently disclosed XAT/copper-catalyzed Suzuki–Miyaura coupling of alkyl iodides, the C–I bond is essential for generating the alkyl radical intermediate; alkyl bromides and chlorides are unreactive under identical conditions [1].
| Evidence Dimension | Aliphatic carbon–halogen bond dissociation energy (C–X BDE) |
|---|---|
| Target Compound Data | C–I BDE ≈ 53 kcal/mol |
| Comparator Or Baseline | C–Br BDE ≈ 68 kcal/mol; C–Cl BDE ≈ 79 kcal/mol |
| Quantified Difference | C–I is 15 kcal/mol weaker than C–Br and 26 kcal/mol weaker than C–Cl |
| Conditions | Gas-phase bond dissociation energies; validated experimentally for alkyl halide series |
Why This Matters
A 15–26 kcal/mol lower barrier to oxidative addition enables cross-coupling under mild conditions where bromo/chloro analogs fail, directly determining synthetic route feasibility and yield.
- [1] Górski, B.; Leonori, D. Merging Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Suzuki–Miyaura-Type Cross-Coupling of Alkyl Iodides and Organoborons. J. Am. Chem. Soc. 2022, 144, 1758–1765. View Source
